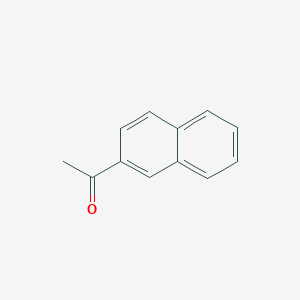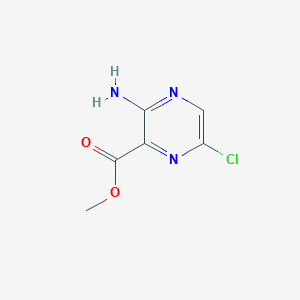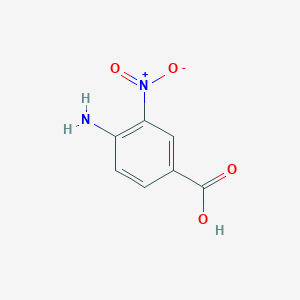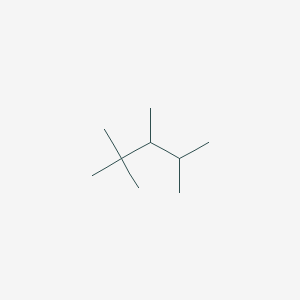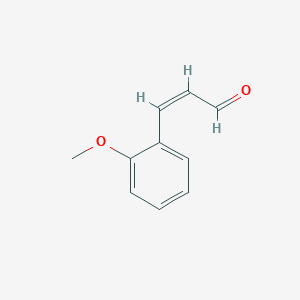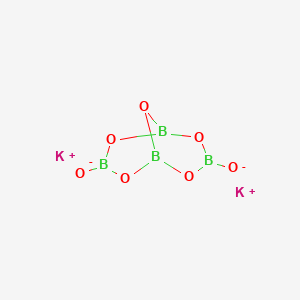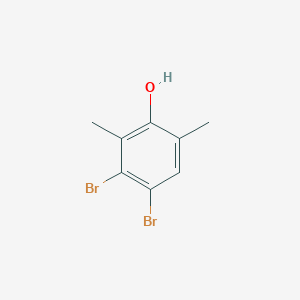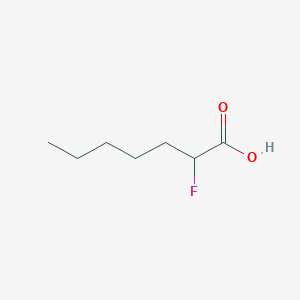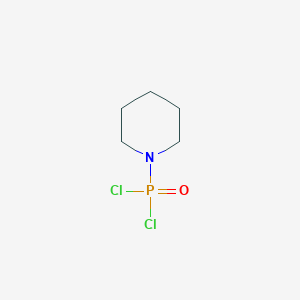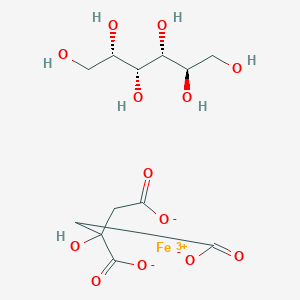
Jectofer
Descripción general
Descripción
Jectofer is an iron supplement that is commonly used to treat iron deficiency anemia. It is a parenteral iron preparation that is administered through intravenous injection. Jectofer is a synthetic carbohydrate shell that surrounds an iron core, and it is designed to release iron slowly over time.
Mecanismo De Acción
The mechanism of action for Jectofer involves the slow release of iron from the carbohydrate shell. The iron is then transported to the bone marrow, where it is used to produce red blood cells. Jectofer is designed to release iron slowly over time, which allows for a more sustained increase in iron levels in the body.
Efectos Bioquímicos Y Fisiológicos
Jectofer has several biochemical and physiological effects on the body. It increases the levels of iron in the body, which is necessary for the production of red blood cells. Jectofer also improves the oxygen-carrying capacity of the blood, which can improve overall health and wellbeing. Additionally, Jectofer has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Jectofer has several advantages and limitations for lab experiments. One advantage is that it is a well-studied and established treatment for iron deficiency anemia. This makes it a reliable tool for researchers who are studying anemia and related conditions. However, one limitation is that it can be expensive and difficult to obtain, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on Jectofer. One area of interest is the development of new iron supplements that are more effective and have fewer side effects than current treatments. Another area of interest is the use of Jectofer in combination with other treatments, such as erythropoietin, to improve anemia treatment outcomes. Additionally, researchers are interested in exploring the potential anti-inflammatory effects of Jectofer and its potential use in the treatment of inflammatory conditions.
Métodos De Síntesis
The synthesis method for Jectofer involves the use of a carbohydrate shell that surrounds an iron core. The carbohydrate shell is made up of dextran, which is a complex branched polymer of glucose. The iron core is made up of iron hydroxide, which is a water-insoluble compound. The synthesis process involves the reaction of dextran with iron hydroxide to form a stable complex. This complex is then purified and sterilized to create Jectofer.
Aplicaciones Científicas De Investigación
Jectofer has been extensively studied in scientific research, particularly in the field of anemia treatment. It has been shown to be effective in treating iron deficiency anemia, which is a common condition that affects many people worldwide. Jectofer has also been studied in the treatment of other conditions, such as chronic kidney disease and inflammatory bowel disease.
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPUMWHYAJOR-SADXPQEKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FeO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928274 | |
| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.17-1.19 at 20 °C | |
| Record name | IRON SORBITOL CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Jectofer | |
Color/Form |
Brown colloidal solution | |
CAS RN |
62765-90-6, 1338-16-5 | |
| Record name | Iron sorbitex [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062765906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) 2-hydroxypropane-1,2,3-tricarboxylate--hexitol (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRON SORBITOL CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1967 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



